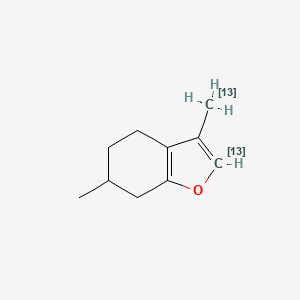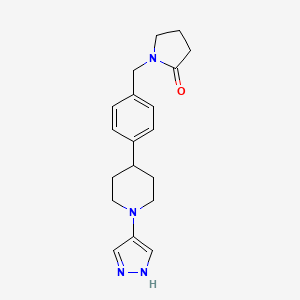
20-HETE inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Hydroxyeicosatetraenoic acid (20-HETE) inhibitor-1 is a compound that selectively inhibits the synthesis of 20-HETE, a potent vasoactive eicosanoid. 20-HETE plays a crucial role in regulating vascular tone, endothelial function, and blood pressure. It is involved in various physiological and pathological processes, including hypertension, atherosclerosis, and ischemia-induced angiogenesis .
Vorbereitungsmethoden
The synthesis of 20-HETE inhibitor-1 involves several steps. One of the common synthetic routes includes the reaction of N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine with specific reagents under controlled conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
20-HETE inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
20-HETE inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of 20-HETE synthesis and its effects on various biochemical pathways. In biology, it is used to investigate the role of 20-HETE in cellular processes such as cell proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating conditions like hypertension, stroke, and myocardial infarction. In industry, it is used in the development of new drugs and therapeutic agents targeting the 20-HETE pathway .
Wirkmechanismus
20-HETE inhibitor-1 exerts its effects by selectively inhibiting the enzyme cytochrome P450 4A, which is responsible for the synthesis of 20-HETE from arachidonic acid. By inhibiting this enzyme, this compound reduces the levels of 20-HETE, thereby modulating its effects on vascular tone, endothelial function, and blood pressure. The molecular targets involved include the cytochrome P450 4A enzyme and the G-protein-coupled receptor GPR75 .
Vergleich Mit ähnlichen Verbindungen
20-HETE inhibitor-1 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Similar compounds include HET0016, which also inhibits 20-HETE synthesis but with different selectivity and potency profiles. Other similar compounds include synthetic 20-HETE agonist analogues like 20-5,14-HEDE and 20-5,14-HEDGE, and 20-HETE receptor blockers like AAA and 20-SOLA .
Eigenschaften
Molekularformel |
C19H24N4O |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[[4-[1-(1H-pyrazol-4-yl)piperidin-4-yl]phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H24N4O/c24-19-2-1-9-23(19)14-15-3-5-16(6-4-15)17-7-10-22(11-8-17)18-12-20-21-13-18/h3-6,12-13,17H,1-2,7-11,14H2,(H,20,21) |
InChI-Schlüssel |
RLTAZVHOKWJQPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3CCN(CC3)C4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


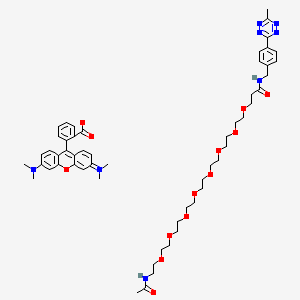
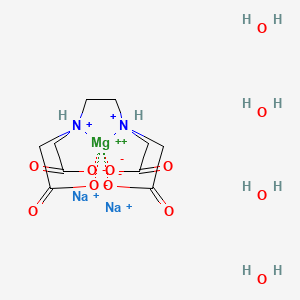
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
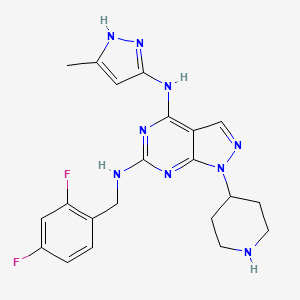
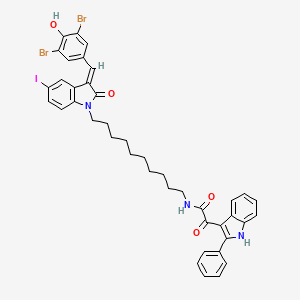
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
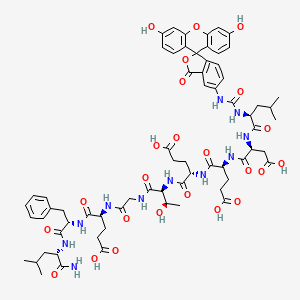
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
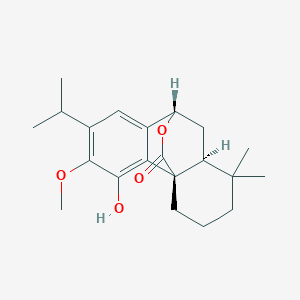
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
